Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate
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Overview
Description
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology and antimicrobial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate typically involves a multi-step process. One common method starts with the reaction of 4-hydroxybenzoic acid with methyl iodide to form methyl 4-hydroxybenzoate. This intermediate is then reacted with 3-chloropropanol in the presence of a base to yield methyl 4-(3-chloropropoxy)benzoate. The final step involves the nucleophilic substitution of the chlorine atom with 4-phenylpiperazine under basic conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 4-[2-oxo-3-(4-phenylpiperazin-1-yl)propoxy]benzoate.
Reduction: Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking downstream signaling pathways that promote cell proliferation . This inhibition leads to reduced cancer cell growth and induces apoptosis.
Comparison with Similar Compounds
Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate can be compared with other piperazine derivatives such as:
Methyl 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoate: Similar structure but with a methyl group on the piperazine ring.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a chromen-2-one core instead of a benzoate moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-26-21(25)17-7-9-20(10-8-17)27-16-19(24)15-22-11-13-23(14-12-22)18-5-3-2-4-6-18/h2-10,19,24H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXMCTZQHUOALD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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